N-Methyl vs N-Ethyl Substituent: 2.1-Fold ROCK2 Inhibitory Potency Advantage
When the 2-(3-chlorophenyl)-2-(methylamino)acetic acid scaffold is elaborated to the corresponding N-(4-(1H-pyrazol-4-yl)phenyl)acetamide, the N-methyl derivative (Example 20, derived from the target compound) exhibits an IC₅₀ of 1.70 nM against human ROCK2 kinase. The direct N-ethyl comparator (Example 16) shows an IC₅₀ of 3.5 nM under identical assay conditions, representing a 2.1-fold loss in potency upon extending the N-alkyl group by a single methylene unit .
| Evidence Dimension | ROCK2 kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.70 nM (N-methyl derivative, Example 20, US11479533) |
| Comparator Or Baseline | IC₅₀ = 3.5 nM (N-ethyl analog, Example 16, US11479533) |
| Quantified Difference | 2.1-fold greater potency for N-methyl vs N-ethyl |
| Conditions | Z'-lyte kinase assay (ThermoFisher Scientific); human recombinant ROCK2 [1-552]; percent inhibition normalized to control |
Why This Matters
For kinase inhibitor discovery programs, a 2.1-fold potency cliff driven by a single N-alkyl methylene difference means the N-methyl building block provides the optimal steric and conformational fit in the ROCK2 ATP-binding pocket; selecting the N-ethyl or larger N-alkyl analog directly reduces lead compound potency.
- [1] BindingDB BDBM578424. N-(4-(1H-pyrazol-4-yl)phenyl)-2-(3-chlorophenyl)-2-(methylamino)acetamide. IC₅₀ = 1.70 nM, human ROCK2. Source: US11479533, Example 20. Deposited 2022-12-30. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=578424 View Source
- [2] BindingDB BDBM578420. N-(4-(1H-pyrazol-4-yl)phenyl)-2-(3-chlorophenyl)-2-(ethylamino)acetamide. IC₅₀ = 3.5 nM, human ROCK2. Source: US11479533, Example 16. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=578420 View Source
